SAR-020106

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

SAR-020106 ist ein neuartiger, potenter und selektiver Inhibitor der Checkpoint-Kinase 1 (CHK1). Es handelt sich um einen ATP-kompetitiven Inhibitor mit einem IC50 von 13,3 Nanomolar für humanes CHK1 . Diese Verbindung hat ein signifikantes Potenzial gezeigt, die Wirksamkeit verschiedener Antikrebsmittel zu verbessern, indem die DNA-Schadensantwort und die Zellzyklus-Kontrollpunkte in Krebszellen gestört werden .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound umfasst mehrere Schritte, ausgehend von kommerziell erhältlichen Ausgangsmaterialien. Die wichtigsten Schritte umfassen die Bildung der Kernstruktur durch Cyclisierungsreaktionen, gefolgt von Modifikationen der funktionellen Gruppen, um die Selektivität und Potenz zu verbessern . Die Reaktionsbedingungen beinhalten typischerweise die Verwendung organischer Lösungsmittel, Katalysatoren und kontrollierter Temperaturen, um das gewünschte Produkt zu erhalten.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound würde wahrscheinlich die Skalierung des Laborsyntheseprozesses beinhalten. Dazu gehören die Optimierung der Reaktionsbedingungen für die großtechnische Produktion, die Sicherstellung einer hohen Ausbeute und Reinheit sowie die Implementierung strenger Qualitätskontrollmaßnahmen. Die Verwendung von Durchflussreaktoren und automatisierten Syntheseplattformen kann die Effizienz und Reproduzierbarkeit des Produktionsprozesses verbessern .

Wissenschaftliche Forschungsanwendungen

SAR-020106 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie .

Chemie

In der Chemie wird this compound als Werkzeugverbindung verwendet, um die Rolle von CHK1 bei der DNA-Schadensantwort und der Zellzyklusregulation zu untersuchen. Es hilft Forschern, die molekularen Mechanismen zu verstehen, die diesen Prozessen zugrunde liegen, und neue Strategien für die gezielte Ansteuerung von CHK1 in der Krebstherapie zu entwickeln .

Biologie

In der Biologie wird this compound verwendet, um die zellulären Auswirkungen der CHK1-Inhibition zu untersuchen. Es wurde gezeigt, dass es Krebszellen für DNA-schädigende Mittel sensibilisiert, was zu einem erhöhten Zelltod und einer reduzierten Tumorwachstum führt . Dies macht es zu einer wertvollen Verbindung für die Untersuchung der Interaktionen zwischen DNA-Schadensantwort-Signalwegen und Zellüberlebensmechanismen.

Medizin

In der Medizin hat this compound potenzielle therapeutische Anwendungen als Adjuvans in der Krebsbehandlung. Durch die Inhibition von CHK1 erhöht es die Wirksamkeit von Chemotherapeutika wie Gemcitabin und Irinotecan, wodurch Krebszellen anfälliger für diese Medikamente werden . Klinische Studien laufen, um die Sicherheit und Wirksamkeit in Kombination mit Standardkrebstherapien zu bewerten.

Industrie

In der pharmazeutischen Industrie wird this compound in der Arzneimittelforschung und -entwicklung für CHK1-Inhibitoren verwendet. Seine potente und selektive Hemmung von CHK1 macht es zu einer wertvollen Leitverbindung für die Entwicklung neuer Antikrebsmittel .

Wirkmechanismus

This compound entfaltet seine Wirkung durch Hemmung der Aktivität von CHK1, einer Serin/Threonin-Kinase, die an der DNA-Schadensantwort und der Zellzyklusregulation beteiligt ist . CHK1 wird als Reaktion auf DNA-Schäden aktiviert und trägt zur Aufrechterhaltung der genomischen Integrität bei, indem es Zellzyklus-Kontrollpunkte reguliert und die DNA-Reparatur erleichtert . Durch die Hemmung von CHK1 stört this compound diese Prozesse, was zu einer verstärkten DNA-Schädigung und zum Zelltod in Krebszellen führt .

Die molekularen Zielstrukturen von this compound umfassen die ATP-Bindungsstelle von CHK1, wo es mit ATP konkurriert, um die Kinaseaktivität zu hemmen . Diese Hemmung verhindert die Phosphorylierung von nachgeschalteten Zielstrukturen, die an der Zellzyklusregulation und DNA-Reparatur beteiligt sind, was letztendlich zu einem Zellzyklusarrest und Apoptose in Krebszellen führt .

Wirkmechanismus

SAR-020106 exerts its effects by inhibiting the activity of CHK1, a serine/threonine kinase involved in the DNA damage response and cell cycle regulation . CHK1 is activated in response to DNA damage and helps maintain genomic integrity by regulating cell cycle checkpoints and facilitating DNA repair . By inhibiting CHK1, this compound disrupts these processes, leading to increased DNA damage and cell death in cancer cells .

The molecular targets of this compound include the ATP-binding site of CHK1, where it competes with ATP to inhibit the kinase activity . This inhibition prevents the phosphorylation of downstream targets involved in cell cycle regulation and DNA repair, ultimately leading to cell cycle arrest and apoptosis in cancer cells .

Biochemische Analyse

Biochemical Properties

SAR-020106 disrupts homologous recombination, a key DNA repair pathway . It interacts with Chk1, a serine/threonine kinase associated with DNA damage–linked S and G2-M checkpoint control . This compound is an ATP-competitive inhibitor, meaning it competes with ATP for binding to the active site of Chk1 .

Cellular Effects

This compound has been shown to sensitize human glioblastoma cells to irradiation, temozolomide, and decitabine treatment . It induces apoptosis and reduces long-term survival in both p53-mutated and p53-wildtype glioblastoma cell lines and primary cells . It also abrogates the IR-induced G2/M arrest and enhances IR-induced DNA damage .

Molecular Mechanism

This compound inhibits the autophosphorylation of Chk1 at S296 and blocks the phosphorylation of CDK1 at Y15, both in vitro and in vivo . This leads to enhanced DNA damage and tumor cell death . It also disrupts homologous recombination, a key DNA repair pathway .

Temporal Effects in Laboratory Settings

The effects of this compound on cells have been observed over time in laboratory settings . It has been shown to have radiosensitizing effects, enhancing the induction of apoptosis and reducing long-term survival in glioblastoma cell lines .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . It has been shown to enhance the antitumor activity of both gemcitabine and irinotecan in several human tumor xenografts, with minimal toxicity .

Metabolic Pathways

This compound is involved in the DNA damage response and maintenance of replication fork stability, processes that involve numerous enzymes and cofactors . It disrupts homologous recombination, a key DNA repair pathway .

Transport and Distribution

It is known that it can reach active tumor concentrations following oral administration .

Subcellular Localization

Given its role as a Chk1 inhibitor, it is likely to be found in the nucleus where Chk1 is located and DNA damage response occurs .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of SAR-020106 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through cyclization reactions, followed by functional group modifications to enhance selectivity and potency . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring high yield and purity, and implementing stringent quality control measures. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .

Analyse Chemischer Reaktionen

Arten von Reaktionen

SAR-020106 unterliegt hauptsächlich Substitutionsreaktionen, insbesondere nukleophilen Substitutionen, aufgrund des Vorhandenseins reaktiver funktioneller Gruppen in seiner Struktur . Es kann unter bestimmten Bedingungen auch an Oxidations- und Reduktionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in den Reaktionen mit this compound verwendet werden, umfassen organische Lösungsmittel wie Dimethylsulfoxid, Katalysatoren wie Palladium auf Kohlenstoff und Oxidations- oder Reduktionsmittel wie Wasserstoffperoxid oder Natriumborhydrid . Die Reaktionsbedingungen variieren je nach der gewünschten Transformation, beinhalten aber typischerweise kontrollierte Temperaturen und inerte Atmosphären, um unerwünschte Nebenreaktionen zu verhindern.

Hauptprodukte

Die Hauptprodukte, die aus den Reaktionen von this compound gebildet werden, hängen von den spezifischen Reaktionsbedingungen und Reagenzien ab, die verwendet werden. So können nukleophile Substitutionsreaktionen zur Bildung verschiedener Derivate mit modifizierten funktionellen Gruppen führen, während Oxidations- oder Reduktionsreaktionen zu Veränderungen des Oxidationszustands bestimmter Atome innerhalb des Moleküls führen können .

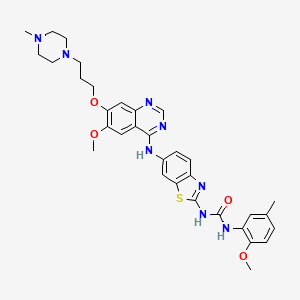

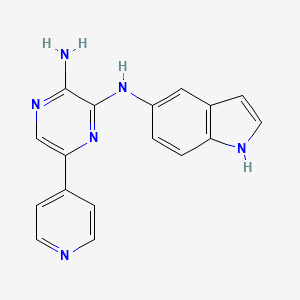

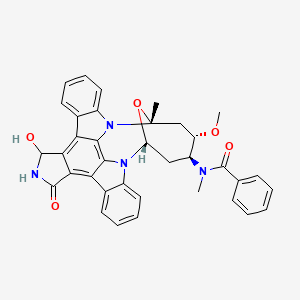

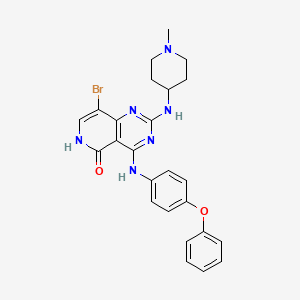

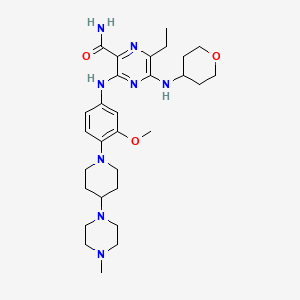

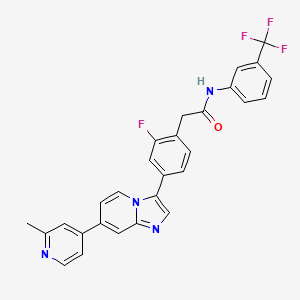

Vergleich Mit ähnlichen Verbindungen

SAR-020106 gehört zu einer Klasse von CHK1-Inhibitoren, die auch andere Verbindungen wie CCT244747 und LY2603618 umfasst . Im Vergleich zu diesen Verbindungen hat this compound eine höhere Selektivität und Potenz bei der Hemmung von CHK1 gezeigt . Es weist auch bessere pharmakokinetische Eigenschaften auf, was es zu einem vielversprechenderen Kandidaten für die klinische Entwicklung macht .

Ähnliche Verbindungen

This compound zeichnet sich durch seine überlegene Selektivität, Potenz und sein pharmakokinetisches Profil aus, was es zu einer wertvollen Verbindung für Forschungs- und therapeutische Anwendungen macht .

Eigenschaften

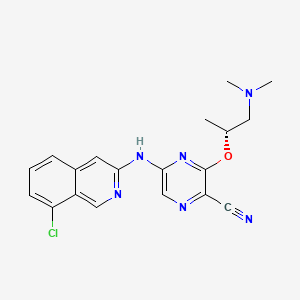

IUPAC Name |

5-[(8-chloroisoquinolin-3-yl)amino]-3-[(2R)-1-(dimethylamino)propan-2-yl]oxypyrazine-2-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN6O/c1-12(11-26(2)3)27-19-16(8-21)22-10-18(25-19)24-17-7-13-5-4-6-15(20)14(13)9-23-17/h4-7,9-10,12H,11H2,1-3H3,(H,23,24,25)/t12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRBJWIBAMIKCMV-GFCCVEGCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN(C)C)OC1=NC(=CN=C1C#N)NC2=NC=C3C(=C2)C=CC=C3Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CN(C)C)OC1=NC(=CN=C1C#N)NC2=NC=C3C(=C2)C=CC=C3Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Sodium 2-amino-5-[(1-methoxy-2-methylindolizin-3-yl)carbonyl]benzoate](/img/structure/B612013.png)

![N-[5-[3-(benzenesulfonamido)phenyl]-1H-pyrazol-3-yl]-4-(4-methylpiperazin-1-yl)benzamide](/img/structure/B612018.png)

![N-[5-[4-[[(5-ethyl-1,2-oxazol-3-yl)carbamoylamino]methyl]phenyl]-1H-pyrazol-3-yl]-4-[(4-methylpiperazin-1-yl)methyl]benzamide](/img/structure/B612019.png)

![(15S,16R,18R)-16-amino-N,15-dimethyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxamide](/img/structure/B612027.png)

![(1r,4r)-4-(2-(butylamino)-5-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanol](/img/structure/B612028.png)